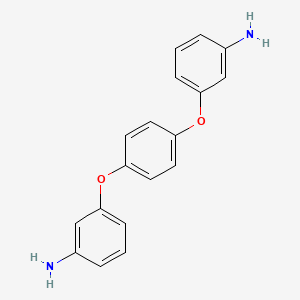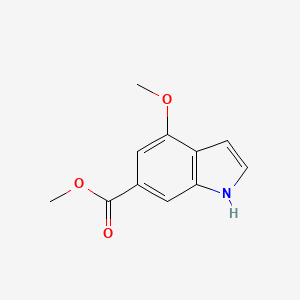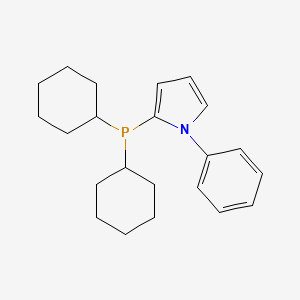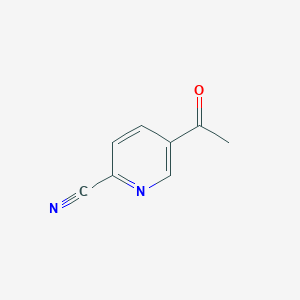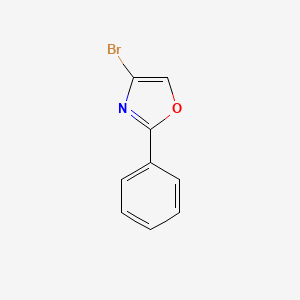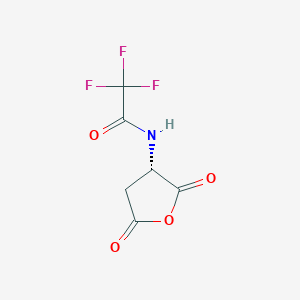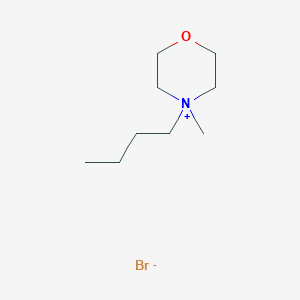
4-Butyl-4-methylmorpholin-4-ium bromide
概要
説明
4-Butyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium salt that belongs to the class of morpholinium-based ionic liquids. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Butyl-4-methylmorpholin-4-ium bromide can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of N-methylmorpholine with 1-bromobutane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N-Methylmorpholine+1-Bromobutane→N-Butyl-N-methylmorpholinium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants to the desired product. The product is then purified through crystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-Butyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Complexation: It can form complexes with various metal ions, which is useful in applications such as catalysis and electrochemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include N-methylmorpholine and 1-bromobutane, with solvents like acetonitrile or ethanol.
Complexation: Metal salts such as zinc bromide or copper bromide are used to form complexes with this compound.
Major Products
Nucleophilic Substitution: The major product is this compound.
Complexation: The major products are metal complexes, such as zinc-4-Butyl-4-methylmorpholin-4-ium bromide complex.
科学的研究の応用
4-Butyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
作用機序
The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium bromide primarily involves its ability to form stable complexes with various metal ions. This complexation ability is due to the presence of the morpholinium ring, which provides a suitable environment for metal ion coordination. The molecular targets and pathways involved include:
Metal Ion Coordination: The nitrogen atom in the morpholinium ring coordinates with metal ions, forming stable complexes.
Electrochemical Stability: The compound exhibits high electrochemical stability, making it suitable for use in electrochemical applications.
類似化合物との比較
4-Butyl-4-methylmorpholin-4-ium bromide can be compared with other similar compounds, such as:
- N-Ethyl-N-methylmorpholinium bromide
- N-Octyl-N-methylmorpholinium bromide
- N-Dodecyl-N-methylmorpholinium bromide
Uniqueness
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and complexation ability, making it more versatile in various applications compared to its counterparts .
特性
IUPAC Name |
4-butyl-4-methylmorpholin-4-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIRJDUZYOROE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCOCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519790 | |
| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75174-77-5 | |
| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


